1-(Azepan-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone
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Overview
Description
1-(AZEPAN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a unique structure combining an azepane ring, an oxadiazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy-substituted oxadiazole.
Introduction of the azepane ring: The final step involves the reaction of the phenoxy-substituted oxadiazole with an azepane derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(AZEPAN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(AZEPAN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(PIPERIDIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE: Similar structure but with a piperidine ring instead of an azepane ring.
1-(MORPHOLIN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(AZEPAN-1-YL)-2-[2-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]ETHAN-1-ONE is unique due to the presence of the azepane ring, which can impart different physicochemical properties compared to similar compounds with different ring systems. This uniqueness can influence its reactivity, binding interactions, and overall biological activity.
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone |
InChI |
InChI=1S/C22H23N3O3/c26-20(25-14-8-1-2-9-15-25)16-27-19-13-7-6-12-18(19)21-23-22(28-24-21)17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
InChI Key |
WHKJHNLFIWGZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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